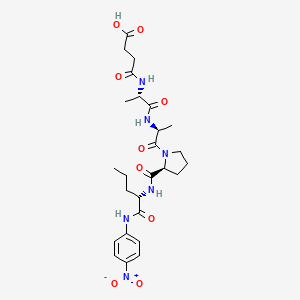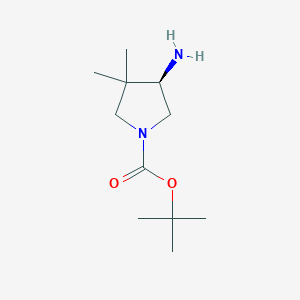
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
Vue d'ensemble
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea (CDMTIU) is a small molecule that has recently gained attention for its potential use in a variety of scientific research applications. CDMTIU is a member of the thiourea class of compounds and has been found to have a variety of biochemical and physiological effects on biological systems. In
Applications De Recherche Scientifique
Crystal Structure and Synthesis
Thiourea derivatives, including those similar to the specified compound, have been extensively studied for their crystal structures. For instance, 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea was synthesized and its crystal structure analyzed, showcasing its potential in crystallography and molecular design (Saeed & Parvez, 2005).
The synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives highlight the versatility of thiourea compounds in chemical synthesis (Yusof, Jusoh, Khairul, & Yamin, 2010).
Medicinal Applications
Novel thiourea derivatives have been studied for their potential in medicinal applications, including their antioxidant and antitumor activities. This underscores the biomedical relevance of compounds like N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea (Yeşilkaynak et al., 2017).
Certain sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, structurally related to the compound , have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ghorab et al., 2016).
Material Science and Corrosion Inhibition
- Thiourea derivatives are also being investigated in material science, particularly in corrosion inhibition. The study of thioureas as corrosion inhibitors for mild steel in acidic solutions is an example of their applicability in industrial and engineering contexts (Yan et al., 2018).
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methylindazol-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-22-13-7-5-4-6-10(13)16(21-22)20-17(25)19-12-9-14(23-2)11(18)8-15(12)24-3/h4-9H,1-3H3,(H2,19,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODVYKCTZMLQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=S)NC3=CC(=C(C=C3OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)



![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)


